molecular formula C15H16N2O4 B2743145 N-[2-(furan-2-yl)ethyl]-N'-(2-methoxyphenyl)ethanediamide CAS No. 898375-24-1

N-[2-(furan-2-yl)ethyl]-N'-(2-methoxyphenyl)ethanediamide

Cat. No.: B2743145
CAS No.: 898375-24-1
M. Wt: 288.303
InChI Key: VYKNXMXUXMYRBG-UHFFFAOYSA-N
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Description

N-[2-(furan-2-yl)ethyl]-N’-(2-methoxyphenyl)oxamide is an organic compound that features a furan ring and a methoxyphenyl group connected through an oxamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(furan-2-yl)ethyl]-N’-(2-methoxyphenyl)oxamide typically involves the reaction of 2-furan-2-ylethylamine with 2-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-[2-(furan-2-yl)ethyl]-N’-(2-methoxyphenyl)oxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[2-(furan-2-yl)ethyl]-N’-(2-methoxyphenyl)oxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(furan-2-yl)ethyl]-N’-(2-methoxyphenyl)oxamide involves its interaction with specific molecular targets and pathways. The furan ring and methoxyphenyl group contribute to its binding affinity and selectivity towards certain enzymes and receptors. This interaction can modulate various biological processes, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(furan-2-yl)ethyl]-N’-(2-methoxyphenyl)oxamide is unique due to its specific combination of a furan ring and a methoxyphenyl group connected through an oxamide linkage. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

N-[2-(furan-2-yl)ethyl]-N'-(2-methoxyphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4/c1-20-13-7-3-2-6-12(13)17-15(19)14(18)16-9-8-11-5-4-10-21-11/h2-7,10H,8-9H2,1H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYKNXMXUXMYRBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C(=O)NCCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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